5-Bromo-3,3-dimethyloxolane-2,4-dione
CAS No.: 5463-32-1
Cat. No.: VC19734357
Molecular Formula: C6H7BrO3
Molecular Weight: 207.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5463-32-1 |
|---|---|
| Molecular Formula | C6H7BrO3 |
| Molecular Weight | 207.02 g/mol |
| IUPAC Name | 5-bromo-3,3-dimethyloxolane-2,4-dione |
| Standard InChI | InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
| Standard InChI Key | ISZIVPSYHIXCDY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)C(OC1=O)Br)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 5-bromo-3,3-dimethyloxolane-2,4-dione consists of a five-membered oxolane ring (tetrahydrofuran derivative) with two ketone groups at positions 2 and 4. The bromine atom is attached to position 5, while two methyl groups occupy position 3, creating a sterically hindered environment. The IUPAC name, 5-bromo-3,3-dimethyloxolane-2,4-dione, reflects this substitution pattern .
The SMILES notation and InChIKey ISZIVPSYHIXCDY-UHFFFAOYSA-N provide precise descriptors for computational modeling and database searches . The compound’s three-dimensional conformation reveals a puckered ring structure, with the bromine atom adopting an axial position to minimize steric clashes with the methyl groups .
Computed Physicochemical Properties
PubChem’s computed properties highlight key characteristics influencing reactivity and solubility:
| Property | Value |
|---|---|
| Molecular Weight | 207.02 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 43.4 Ų |
| Rotatable Bonds | 0 |
| Complexity | 197 |
The moderate lipophilicity () suggests balanced solubility in organic and aqueous media, while the high topological polar surface area indicates potential for hydrogen bonding . The absence of rotatable bonds underscores the compound’s rigidity, which may limit conformational flexibility in reactions .
Synthesis and Purification
Bromination Strategies
Synthesis typically begins with bromination of a precursor oxolane derivative. While specific protocols are proprietary, general methods involve electrophilic bromination using reagents like molecular bromine () or (NBS) under controlled conditions. For example, bromination of 3,3-dimethyloxolane-2,4-dione in dichloromethane at 0–5°C yields the monobrominated product, with excess bromine leading to di- or tri-substituted byproducts.
Purification Techniques
Chromatographic methods, particularly silica gel column chromatography with ethyl acetate/hexane gradients, are employed to isolate the target compound from unreacted starting materials and side products. Recrystallization from ethanol or acetone further enhances purity, with typical yields ranging from 60–75% depending on reaction optimization.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom at position 5 serves as a leaving group, enabling nucleophilic substitution reactions. For instance, treatment with sodium azide () in dimethylformamide (DMF) at 80°C replaces bromine with an azide group, forming 5-azido-3,3-dimethyloxolane-2,4-dione. This intermediate is valuable for click chemistry applications.
Carbonyl Reactivity
The diketone moiety participates in condensation reactions. Reaction with hydrazine () forms a hydrazone derivative, while treatment with hydroxylamine () yields the corresponding dioxime. These transformations highlight its utility as a bifunctional building block.
Ring-Opening Reactions
Under basic conditions (e.g., aqueous NaOH), the oxolane ring undergoes hydrolysis to produce 3,3-dimethyl-4-bromo-2,5-dioxopentanoic acid, a chiral α-keto acid precursor. This reaction is pH-dependent, with optimal yields achieved at pH 10–12.
Applications in Organic and Medicinal Chemistry
Heterocycle Synthesis
The compound’s reactivity enables the construction of nitrogen- and oxygen-containing heterocycles. For example, cyclocondensation with ethylenediamine in ethanol produces a pyrrolidine-dione derivative, a scaffold prevalent in bioactive molecules.
Recent Research Developments
Kinetic Studies
Recent investigations have quantified the rate of bromine displacement in various solvents. In dimethyl sulfoxide (DMSO), the reaction with potassium iodide () follows second-order kinetics ( at 25°C), suggesting a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism.
Catalytic Applications
Palladium-catalyzed cross-coupling reactions employing 5-bromo-3,3-dimethyloxolane-2,4-dione as an electrophilic partner have been explored. Suzuki-Miyaura coupling with phenylboronic acid in tetrahydrofuran (THF) achieves 85% yield using as the catalyst.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume